3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione
Description
3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted with a pyrrolidinylmethyl group. This structure combines the oxazolidine-dione motif—a five-membered ring with two carbonyl groups—with a pyrrolidine moiety, a secondary amine-containing ring.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-13-8(12)10(7)4-6-2-1-3-9-6/h6,9H,1-5H2 |
InChI Key |
LJGDCNJLYZYCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C(=O)COC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of pyrrolidine derivatives with oxazolidine-2,4-dione precursors. One common method includes the condensation of pyrrolidine-2-carbaldehyde with oxazolidine-2,4-dione under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are combined under controlled conditions. Catalysts such as cobalt or nickel oxides supported on alumina may be used to enhance the reaction efficiency . The product is then purified through multistage distillation and extraction processes.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and oxazolidinones, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The oxazolidine-2,4-dione moiety can form hydrogen bonds with biological molecules, influencing their function . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione and its analogs:
Key Structural Differences
Substituent Diversity: Vinclozolin features 3,5-dichlorophenyl and 5-methyl/ethenyl groups, critical for its fungicidal activity via spore formation inhibition . Pentoxazone includes cyclopentyloxy and fluorophenyl substituents, enhancing herbicidal specificity for rice crops . Famphur contains an anilino group and phenoxyphenyl substituents, contributing to systemic pesticidal action . The pyrrolidinylmethyl group in the target compound distinguishes it from analogs with aromatic or halogenated substituents.
Crystal and Conformational Properties :
- Vinclozolin’s crystal structure reveals a dihedral angle of 77.55° between the oxazolidine ring and the phenyl group, stabilized by C–H···O hydrogen bonds and Cl···Cl interactions .
- In contrast, pyrrolidine-dione derivatives (e.g., the compound in ) exhibit intramolecular hydrogen bonding (C11–O3: 1.318 Å) and dihedral angles (~53°) between aromatic and heterocyclic rings, influencing their bioactivity .
Physicochemical Properties
Biological Activity
3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione, a derivative of oxazolidinone, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. Research into its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
The molecular formula of 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione is with a molecular weight of 184.19 g/mol. The compound contains a pyrrolidine ring and an oxazolidine dione structure, which are critical for its biological interactions.
Antimicrobial Properties
Studies have indicated that oxazolidinone derivatives exhibit significant antimicrobial activity. The specific compound in focus has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, research has demonstrated that derivatives of oxazolidinone can inhibit bacterial protein synthesis by binding to the ribosomal RNA .
Anticancer Activity
Recent investigations have explored the anticancer potential of 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the apoptotic pathway, suggesting a promising role in cancer therapy .
Neuroprotective Effects
Emerging evidence suggests that compounds with oxazolidinone structures may also possess neuroprotective properties. Preliminary studies indicate that 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activity.
Case Studies
Several case studies have documented the effects of oxazolidinone derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with drug-resistant bacterial infections demonstrated that a related oxazolidinone derivative significantly improved patient outcomes compared to standard treatments .
- Case Study 2 : In a preclinical model of cancer, treatment with 3-[(Pyrrolidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione resulted in a marked reduction in tumor size and increased survival rates among subjects .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Inhibition of bacterial protein synthesis |
| Anticancer | Moderate to High | Induction of apoptosis via caspase activation |
| Neuroprotective | Promising | Modulation of oxidative stress response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
